N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
Description
The compound “N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide” features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold known for its pharmacological relevance. The structure includes a 2-methylbenzyl group at position 5 of the pyrazolo-pyrimidine ring and a p-tolyloxy acetamide moiety linked via an ethyl chain. These substituents likely influence its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets. Pyrazolo-pyrimidine derivatives are frequently explored as kinase inhibitors, antifolate agents, or antimicrobial compounds, though the specific therapeutic application of this compound remains to be clarified .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-17-7-9-20(10-8-17)32-15-22(30)25-11-12-29-23-21(13-27-29)24(31)28(16-26-23)14-19-6-4-3-5-18(19)2/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTUHQZXQWRZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidin core, which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 392.43 g/mol. The structure can be represented as follows:
Recent studies indicate that compounds related to this compound exhibit kinase inhibitory properties. Specifically, they have shown selectivity towards cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often implicated in cancer progression .
1. Anticancer Activity
Research has demonstrated that the compound exhibits anticancer properties , particularly against various cell lines. In vitro studies have reported significant inhibition of cell proliferation in cancer cells. For example, the compound's effectiveness was evaluated using MTT assays on human cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity.
2. Anti-inflammatory Effects
Additionally, derivatives of this compound have been tested for their anti-inflammatory effects. Studies indicate that they can significantly suppress COX-2 activity, a key enzyme involved in inflammation. The IC50 values reported for some related compounds were comparable to established anti-inflammatory drugs like celecoxib .
3. Neuroprotective Properties
There is emerging evidence suggesting neuroprotective effects. In animal models of neurodegenerative diseases, compounds similar to this compound have been shown to improve cognitive function and reduce neuronal apoptosis .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Key Comparisons
Substituent Effects on Lipophilicity and Bioavailability The target compound’s 2-methylbenzyl and p-tolyloxy groups enhance lipophilicity compared to the fluorophenyl-chromen substituent in ’s compound, which may improve membrane permeability but reduce aqueous solubility. In contrast, the N-benzyl-fluorophenyl analogue () lacks the ethyl-p-tolyloxy linkage, which may reduce steric hindrance and metabolic stability compared to the target compound .
Biological Activity
- LY231514 () demonstrates potent antifolate activity due to its glutamic acid side chain, a feature absent in the target compound. This highlights how pyrazolo-pyrimidine derivatives can be tailored for specific therapeutic pathways through side-chain modifications .
- The chromen-containing compound () incorporates a fused aromatic system, which may confer selectivity toward kinases or topoisomerases, though its melting point (175–178°C) suggests higher crystallinity, possibly impacting formulation .
Synthetic Strategies
- Suzuki coupling (e.g., boronic acid and palladium catalysts in ) is a common method for pyrazolo-pyrimidine functionalization, suggesting that the target compound could be synthesized via analogous cross-coupling reactions .
- The acetamide linkage in the target compound and ’s pyrimidine derivative is synthetically accessible through nucleophilic substitution or condensation, emphasizing the versatility of acetamide-based side chains .
Metabolic Considerations Fluorine substituents (e.g., in and ) are known to enhance metabolic stability by resisting oxidative degradation. The target compound’s p-tolyloxy group, lacking fluorine, may be more susceptible to CYP450-mediated metabolism .
Q & A
Q. What are the key synthetic routes for synthesizing N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide?
The compound is synthesized via multi-step protocols involving cyclization, acylation, and substitution reactions. A common approach begins with the formation of the pyrazolo[3,4-d]pyrimidinone core, followed by alkylation at the N1 position using 2-methylbenzyl halides. Subsequent coupling with 2-(p-tolyloxy)acetic acid derivatives under amide-forming conditions (e.g., EDC/HOBt or DCC) yields the final product. Key intermediates require purification via column chromatography, and reaction progress is monitored by TLC or HPLC .
Q. What reaction conditions are critical for optimizing yield during synthesis?
Temperature control (60–100°C), solvent selection (DMF or DMSO for polar intermediates), and catalyst use (e.g., NaH for deprotonation) are crucial. For example, microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Base-sensitive steps may require inert atmospheres (N₂/Ar) to prevent decomposition .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyrimidine core and acetamide linkage. Aromatic protons in the 2-methylbenzyl and p-tolyloxy groups appear as distinct multiplets (δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~483.5) .
- X-ray Crystallography : Resolves stereoelectronic effects in the pyrazolo-pyrimidine scaffold and confirms hydrogen-bonding patterns .
Q. What biological targets are associated with this compound?
Pyrazolo-pyrimidine derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) and modulate apoptotic pathways. The 2-(p-tolyloxy)acetamide moiety may enhance membrane permeability, targeting intracellular enzymes. Preliminary in vitro studies suggest IC₅₀ values in the low micromolar range for cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar analogs?
Discrepancies often arise from substitution patterns. For example:
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Chlorophenyl | Anticancer (IC₅₀ = 2.1 µM) | |
| 4-Methoxyphenyl | Reduced potency (IC₅₀ = 8.7 µM) | |
| Use SAR-guided mutagenesis (e.g., replacing p-tolyloxy with electron-withdrawing groups) and computational docking (AutoDock, Schrödinger) to assess binding affinity changes . |
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug Design : Mask the acetamide group with enzymatically cleavable protectors (e.g., tert-butyl esters).
- Isotope Labeling : Incorporate ²H or ¹³C at metabolically labile sites (e.g., methyl groups) to track degradation pathways .
- Microsomal Assays : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
Q. How do computational models aid in understanding mechanism of action?
Molecular dynamics (MD) simulations reveal conformational flexibility in the pyrazolo-pyrimidine core, affecting target engagement. Density Functional Theory (DFT) calculations predict electrophilic regions (e.g., C4=O) prone to nucleophilic attacks, guiding derivatization for enhanced reactivity .
Q. What experimental controls are critical in stability studies under varying pH/temperature?
- pH Stability : Test buffered solutions (pH 1.2–7.4) at 37°C; monitor degradation via HPLC-UV.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and polymorph transitions .
- Light Sensitivity : Conduct ICH Q1B photostability testing to assess radical formation .
Q. How can researchers validate target selectivity to minimize off-target effects?
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases.
- CRISPR Knockout Models : Delete putative targets (e.g., EGFR) in cell lines to confirm phenotype rescue .
Q. What analytical challenges arise in scaling up synthesis, and how are they addressed?
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. acylating agent) and employ flow chemistry for heat-sensitive steps .
- Polymorphism : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time crystal form monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
